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(+/-)17,18-DiHETE

Cat. No.: B13710895
M. Wt: 336.5 g/mol
InChI Key: XYDVGNAQQFWZEF-YQLHGUCYSA-N
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Description

Overview of Polyunsaturated Fatty Acid Metabolism (Omega-3 and Omega-6)

Polyunsaturated fatty acids (PUFAs) are fundamental components of cellular lipids and serve as precursors for a vast array of signaling molecules. nih.gov Humans cannot synthesize the parent PUFAs, linoleic acid (LA), an omega-6 fatty acid, and α-linolenic acid (ALA), an omega-3 fatty acid, making them essential dietary components. oregonstate.edu These precursors undergo a series of enzymatic reactions, including desaturation and elongation, to produce longer-chain PUFAs. oregonstate.edu

The omega-6 pathway, starting from LA, leads to the synthesis of arachidonic acid (AA). mdpi.com The omega-3 pathway converts ALA into eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). mdpi.com A critical aspect of this metabolism is the competition between omega-6 and omega-3 fatty acids for the same enzymes. mdpi.com Consequently, the dietary ratio of these fatty acids significantly influences which types of bioactive lipids are produced. nih.gov Generally, eicosanoids derived from omega-6 PUFAs, like AA, are considered pro-inflammatory, while those from omega-3 PUFAs have anti-inflammatory roles. nih.gov These fatty acids and their metabolites are potent regulators of gene expression, often by interacting with nuclear receptors like peroxisome proliferator-activated receptors (PPARs). oregonstate.edu

Contextualization of Eicosanoids, Epoxyeicosanoids, and their Dihydroxy Metabolites

Eicosanoids are a superclass of signaling molecules produced from the oxidation of 20-carbon PUFAs like AA and EPA. wikipedia.orgportlandpress.com They are a subset of oxylipins and are paramount as cell signaling molecules in diverse physiological and pathological processes. wikipedia.org The synthesis of eicosanoids occurs through three primary enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. portlandpress.comfrontiersin.org

The CYP pathway generates a class of "nonclassic" eicosanoids known as epoxyeicosanoids. wikipedia.org CYP epoxygenases convert the double bonds of PUFAs into epoxides. portlandpress.com For instance, EPA is metabolized into five epoxyeicosatetraenoic acids (EEQs), including 17,18-EEQ. wikipedia.org These epoxy fatty acids are generally unstable and are rapidly metabolized by the enzyme soluble epoxide hydrolase (sEH). frontiersin.orgwikipedia.org The sEH enzyme hydrates the epoxide ring to form a vicinal diol, a dihydroxy metabolite. wikipedia.orgwgtn.ac.nz This conversion of an epoxide to its corresponding diol is a critical step in lipid signaling, as the diols often have different, and typically reduced, biological activity compared to their parent epoxides. wikipedia.orgmdpi.com For example, 17,18-EEQ is converted by sEH into its corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). mdpi.comwikipedia.org

Historical Perspective on the Discovery and Initial Recognition of Vicinal Diols in Lipid Signaling

The discovery of vicinal diols as products of lipid metabolism is intrinsically linked to the elucidation of the cytochrome P450 pathway. The idea of using metabolites like epoxyeicosatrienoic acids (EETs) in therapeutic contexts emerged in the late 1980s. It was recognized that these biologically active epoxides were further metabolized to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH). Initially, these diols were largely considered inactive detoxification products of the more potent epoxides. wikipedia.orgatsjournals.org

However, more recent research has begun to challenge this view, recognizing that these vicinal diols can possess their own distinct biological activities. nih.gov Studies have revealed that some diols can promote inflammation and pain, effectively counteracting the effects of their epoxide precursors. nih.gov For example, the diol metabolites of linoleic acid, known as leukotoxin diols, have been associated with vascular permeability and respiratory distress symptoms. frontiersin.org This evolving understanding highlights that the balance between epoxy fatty acids and their corresponding vicinal diols is a critical regulatory mechanism in health and disease. nih.gov The discovery of sphingosine, a C18-aminodiol, by Thudichum around 1880, and the later elucidation of its structure in 1947, laid some of the earliest groundwork for understanding hydroxylated lipid structures, though distinct from the PUFA-derived vicinal diols. gerli.com

Significance of 17,18-DiHETE as an Eicosapentaenoic Acid (EPA)-Derived Metabolite

(+/-)17,18-DiHETE is a major diol metabolite derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). biomol.com Its formation proceeds through a two-step enzymatic process. First, CYP epoxygenases catalyze the epoxidation of the terminal omega-3 double bond of EPA to form 17,18-epoxyeicosatetraenoic acid (17,18-EEQ). biomol.comnih.gov Subsequently, soluble epoxide hydrolase (sEH) rapidly converts 17,18-EEQ into the more stable vicinal diol, 17,18-DiHETE. wikipedia.orgbiomol.com

The conversion of 17,18-EEQ to 17,18-DiHETE is significant because it represents a shift in biological activity. While 17,18-EEQ exhibits potent anti-inflammatory and vasodilatory effects, 17,18-DiHETE is generally considered less active or inactive in these respects. nih.govoup.com For instance, studies have shown that 17,18-DiHETE does not activate the GPR40 receptor and lacks the anti-allergic and anti-inflammatory properties of its parent epoxide. nih.govoup.com However, the presence of 17,18-DiHETE in various tissues and its association with certain pathological conditions, such as major depression in patients with type 2 diabetes and Alzheimer's disease, suggest it is more than just an inactive byproduct. nih.govmedrxiv.org Its level can serve as an indicator of sEH activity and the metabolic flux through the CYP pathway of EPA metabolism. nih.gov

Research Findings on this compound

The following tables summarize key research findings related to the biological context and activity of this compound.

Table 1: Metabolic Pathway and Enzyme Interactions

AspectFindingCitation(s)
Precursor Eicosapentaenoic Acid (EPA), an omega-3 polyunsaturated fatty acid. biomol.com
Biosynthesis Formed via cytochrome P450 (CYP) epoxidation of EPA to 17,18-EEQ, followed by hydrolysis via soluble epoxide hydrolase (sEH). wikipedia.orgbiomol.com
Enzyme Selectivity CYP epoxygenases show selectivity for the terminal double bond of omega-3 PUFAs, leading to the predominant formation of 17,18-EEQ from EPA. nih.gov
sEH Activity sEH metabolizes 17,18-EEQ to 17,18-DiHETE. Omega-3 epoxides like EEQs appear to be preferred substrates for sEH over omega-6 derived epoxides (EETs). wikipedia.org

Table 2: Biological Activity and Comparative Effects

ContextFindingCitation(s)
Inflammation Unlike its precursor 17,18-EEQ which has anti-inflammatory effects, 17,18-DiHETE is considered to have little or no anti-inflammatory or anti-allergic activity. nih.govoup.com
Receptor Activation 17,18-DiHETE does not activate the G-protein coupled receptor GPR40, in contrast to 17,18-EEQ. This is consistent with its lack of anti-inflammatory properties. nih.govoup.com
Platelet Aggregation While its parent epoxide inhibits platelet aggregation, 17,18-DiHETE also inhibits platelet aggregation, although it is less potent. umich.edu
Airway Reactivity In a study on human bronchi, 17,18-DiHETE treatment did not modify the hyperresponsiveness induced by TNF-α, whereas 17,18-EEQ reduced it. atsjournals.org
Disease Association Higher levels of 17,18-DiHETE have been observed in the plasma of Alzheimer's disease patients and in individuals with type 2 diabetes experiencing a major depressive episode. nih.govmedrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O4 B13710895 (+/-)17,18-DiHETE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z,17S,18R)-17,18-dihydroxyicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1

InChI Key

XYDVGNAQQFWZEF-YQLHGUCYSA-N

Isomeric SMILES

CC[C@H]([C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O

Origin of Product

United States

Stereochemistry and Structural Variants of 17,18 Dihete

Elucidation of the (±) (R,S) Configuration and Specific Stereoisomers of 17,18-DiHETE

17,18-DiHETE is a diol derivative of eicosapentaenoic acid (EPA). Its formation often proceeds through the epoxidation of the ω-3 double bond of EPA by cytochrome P450 (CYP) enzymes, creating 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), which is then hydrolyzed by soluble epoxide hydrolase (sEH) to 17,18-DiHETE. wikipedia.orgcaymanchem.com This process results in a mixture of stereoisomers.

The nomenclature (R,S) refers to the absolute configuration at the two chiral centers, carbons 17 and 18, where the hydroxyl groups are attached. libretexts.org The specific stereoisomers of 17,18-DiHETE that have been identified and studied include 17(R),18(R)-DiHETE and 17(S),18(S)-DiHETE. wikipedia.org Another pair of stereoisomers, 17,18R- and 17,18S-dihydroxy groups, have also been synthesized and characterized. nih.gov The planar structure of these compounds, specifically 17,18-dihydroxy-5Z,8Z,11Z,13E,15E-eicosapentaenoic acid, was determined using high-resolution NMR. nih.gov

The enzymatic generation of these isomers has been demonstrated. For instance, incubation of 18-HEPE with soybean 15-lipoxygenase can produce compounds V and VI, which have been identified as 17,18S-diHEPE and 17,18R-diHEPE, respectively. nih.gov These enzymatically produced isomers were found to be identical in HPLC retention time and 1H NMR spectra to synthetically prepared standards and co-eluted with 17,18-DiHETEs formed in vivo during murine peritonitis. nih.gov

Table 1: Identified Stereoisomers of 17,18-DiHETE

Stereoisomer Method of Identification/Synthesis Reference
17(R),18(R)-DiHETE Product of sEH conversion of 17,18-EEQ. wikipedia.org
17(S),18(S)-DiHETE Product of sEH conversion of 17,18-EEQ. wikipedia.org
17,18R-dihydroxy-5Z,8Z,11Z,13E,15E-EPE Chemically synthesized from 18R-HEPE. nih.gov
17,18S-dihydroxy-5Z,8Z,11Z,13E,15E-EPE Chemically synthesized from 18S-HEPE. nih.gov

Implications of Stereoisomeric Forms for Biological Activity and Receptor Interactions

The specific stereochemistry of 17,18-DiHETE and its precursor, 17,18-EpETE, has profound implications for their biological activities and how they interact with cellular receptors. Research has shown that different stereoisomers can elicit distinct, and sometimes opposing, biological effects.

For instance, the anti-inflammatory and anti-allergic properties are often stereospecific. The 17(S),18(R)-EpETE enantiomer, produced stereoselectively by certain CYP isoforms like CYP BM-3, demonstrates potent anti-inflammatory effects. nih.gov It has been shown to suppress neutrophil chemotaxis and mitigate skin and intestinal inflammation through its interaction with the G protein-coupled receptor 40 (GPR40). nih.govnih.gov In contrast, its enantiomer, 17(R),18(S)-EpETE, exhibits vasodilatory properties by activating calcium-activated potassium (BK) channels and lacks significant anti-inflammatory activity. nih.govresearchgate.net

The conversion of 17,18-EpETE to 17,18-DiHETE by soluble epoxide hydrolase (sEH) generally leads to a significant reduction in biological activity. wikipedia.orgnih.gov 17,18-DiHETE has been found to have little to no effect on the development of contact hypersensitivity or food allergies and does not activate GPR40, highlighting the critical role of the epoxy ring for these specific anti-inflammatory actions. nih.gov However, some studies suggest that DiHETEs, including 17,18-DiHETE, can inhibit platelet aggregation, although they are less potent than their epoxide precursors. umich.edu

The differential activities of the stereoisomers are attributed to their selective interactions with different receptors. The 17(S),18(R)-EpETE–GPR40 axis is linked to the suppression of contact hypersensitivity, while the 17(R),18(S)-EpETE–calcium-activated potassium-channel axis is responsible for arterial relaxation. nih.govresearchgate.net This stereoselective receptor engagement underscores the importance of considering the specific isomeric forms when evaluating the biological roles of these lipid mediators.

Table 2: Biological Activities of 17,18-EpETE and 17,18-DiHETE Stereoisomers

Compound Biological Activity Receptor/Mechanism Reference
17(S),18(R)-EpETE Potent anti-inflammatory and anti-allergic effects. G protein-coupled receptor 40 (GPR40) nih.gov
17(R),18(S)-EpETE Vasodilatory properties. Calcium-activated potassium (BK) channels nih.govresearchgate.net
17,18-diHEPE (Resolvin E3) Potent anti-inflammatory action, inhibits neutrophil chemotaxis. Not specified nih.gov
17,18-DiHETE Little to no anti-inflammatory or anti-allergic activity; may inhibit platelet aggregation (less potent than epoxide). Does not activate GPR40. nih.govumich.edu

Development and Characterization of Synthetic Structural Analogues and Mimetics of 17,18-DiHETE for Research Applications

To overcome the metabolic instability of natural compounds like 17,18-EpETE, which is readily converted to the less active 17,18-DiHETE, researchers have focused on developing chemically and metabolically robust synthetic analogues. researchgate.net These analogues are designed to mimic the biological effects of the parent compound while having improved stability for research and potential therapeutic applications.

One approach has been to modify the structure of 17,18-EEQ by reducing the number of double bonds or replacing the epoxide group with bioisosteres, such as an aryl-urea group. researchgate.net For example, a synthetic compound designed to mimic the effect of 17,18-EEQ on cardiomyocytes proved effective in research models. researchgate.net Structure-activity relationship studies have revealed that a cis-Δ(11,12)- or Δ(14,15)-olefin and a 17(R),18(S)-epoxide are key structural elements for certain activities. researchgate.net

Another strategy involves creating isosteres that are resistant to sEH-mediated hydrolysis. For instance, a furanyl fatty acid was developed as a bio-stable isostere of 17,18-EpETE. chemrxiv.org This analogue demonstrated resistance to degradation by mouse liver homogenate and was effective in inhibiting neutrophil pseudopod formation, a key step in inflammation. chemrxiv.org

These synthetic analogues and mimetics are valuable tools for dissecting the specific signaling pathways and receptor interactions of 17,18-DiHETE and its precursors. By providing more stable probes, they allow for a more detailed investigation of the biological functions of these lipid mediators in various physiological and pathological processes.

Biosynthesis and Enzymatic Pathways of 17,18 Dihete

Precursor Substrates for 17,18-DiHETE Formation

The primary precursor for the biosynthesis of 17,18-DiHETE is eicosapentaenoic acid (EPA), an omega-3 fatty acid. caymanchem.combiomol.com The enzymatic process begins with the oxygenation of EPA. nih.govresearchgate.net This initial step distinguishes the metabolic pathway of EPA from that of omega-6 fatty acids like arachidonic acid. researchgate.net The oxygenation of the omega-3 double bond in EPA is a critical step that leads to the formation of various bioactive lipid mediators, including the precursor to 17,18-DiHETE. nih.govlcms.cz

Role of Cytochrome P450 (CYP) Monooxygenases in 17,18-Epoxyeicosatetraenoic Acid (17,18-EpETE/EEQ) Production

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, play a crucial role in the metabolism of polyunsaturated fatty acids. physiology.org Specifically, they catalyze the epoxidation of EPA at the terminal double bond (the 17,18-position) to form 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), also known as 17,18-EEQ. caymanchem.comnih.govphysiology.org This epoxidation is a key reaction that initiates the pathway leading to 17,18-DiHETE. caymanchem.combiomol.com The production of 17,18-EpETE is a critical intermediate step, and this metabolite itself has biological activities. caymanchem.comresearchgate.net

Multiple isoforms of the cytochrome P450 enzyme family have been identified to catalyze the formation of 17,18-EpETE from EPA. In humans, these include members of the CYP1A, CYP2C, CYP2J, and CYP3A subfamilies. physiology.orgwikipedia.org Specific human isoforms such as CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2E1, CYP2J2, CYP3A4, and CYP2S1 are known to metabolize EPA to EEQs, with 17,18-EpETE often being the principal product. wikipedia.org

In mice, a comprehensive screening of CYP isoforms revealed that several are involved in the omega-3 epoxidation of EPA to yield 17,18-EpETE. nih.gov Notably, mouse Cyp1a2, 2c50, 4a12a, 4a12b, and 4f18 have been identified as key enzymes in this process. nih.gov Further studies have shown that members of the Cyp1a, 2a, 2b, 2c, 2j, 3a, 4a, 4f, 26, and 46 families can produce 17,18-EpETE. mdpi.comresearchgate.net The relative production of 17,18-EpETE by different mouse CYP isoforms has been ranked, with Cyp4a12a showing the highest activity. mdpi.comresearchgate.net

The stereochemistry of the resulting 17,18-EpETE is dependent on the specific CYP isoform. For instance, mouse Cyp1a2 shows high stereoselectivity, producing an excess of 17R,18S-EpETE, while Cyp4f18 generates an enantiomeric excess of 17S,18R-EpETE. nih.govresearchgate.net

Identified CYP Isoforms Catalyzing 17,18-EpETE Formation
SpeciesCYP IsoformPrimary Product(s)
HumanCYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2E1, CYP2J2, CYP3A4, CYP2S117,18-EpETE and other EEQs
MouseCyp1a2, Cyp2c50, Cyp4a12a, Cyp4a12b, Cyp4f1817,18-EpETE
MouseCyp1a, 2a, 2b, 2c, 2j, 3a, 4a, 4f, 26, 46 families17,18-EpETE

The expression and activity of CYP enzymes are subject to regulation by various factors, which in turn influences the biosynthesis of 17,18-EpETE. mdpi.com Many of the CYP isoforms involved in PUFA metabolism, particularly those in families 1-3, are known as "detoxification CYPs" and their expression can be induced by the activation of xenosensors. mdpi.com Additionally, factors such as diet can alter CYP-dependent pathways. mdpi.com For example, an omega-3 PUFA-rich diet has been shown to increase the levels of EPA epoxides, including 17,18-EpETE, in the liver. nih.gov Inflammation can also impact the production of 17,18-EpETE; for instance, treatment with lipopolysaccharide (LPS) has been shown to significantly decrease the concentration of 17,18-EpETE. nih.gov

Identification of Specific CYP Isoforms Catalyzing 17,18-EpETE Formation (e.g., CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2E1, CYP2J2, CYP3A4, CYP2S1, CYP4F18 in mice)

Soluble Epoxide Hydrolase (sEH) Catalysis in the Conversion of 17,18-EpETE to 17,18-DiHETE

The epoxide intermediate, 17,18-EpETE, is further metabolized by the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene. caymanchem.comwikipedia.orgplos.orgwikipedia.org This enzyme catalyzes the hydrolysis of the epoxy group of 17,18-EpETE to form the corresponding vicinal diol, 17,18-DiHETE. caymanchem.combiomol.comwikipedia.orglww.com This conversion is a critical step in the metabolic pathway and is generally considered to transform the more active epoxide into a less active diol. wikipedia.orgmdpi.com

Soluble epoxide hydrolase is a bifunctional enzyme with two distinct catalytic domains. wikipedia.orgfrontiersin.org The C-terminal domain possesses epoxide hydrolase activity, which is responsible for the conversion of epoxides to diols through the addition of a water molecule. wikipedia.orgfrontiersin.org The enzyme acts on various epoxides, and omega-3 fatty acid epoxides like 17,18-EpETE appear to be preferred substrates over some other epoxides. wikipedia.org

Kinetic studies have characterized the enzymatic activity of human sEH towards various epoxides, including 17,18-EpETE. acs.orgresearchgate.netacs.org The turnover rate (kcat) and Michaelis constant (KM) for the hydrolysis of 17,18-EpETE by human sEH have been determined, providing insight into the efficiency of this conversion. acs.orgacs.org

Kinetic Parameters of human sEH-mediated Hydrolysis of 17,18-EpETE
Substratekcat (s⁻¹)KM (μM)Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹)
17,18-EpETE0.64 ± 0.0626.37 ± 4.0525,000 ± 3,000

Data from isothermal titration calorimetry experiments. acs.org

The expression of soluble epoxide hydrolase is widespread throughout various tissues in mammals, which influences the local conversion of 17,18-EpETE to 17,18-DiHETE. frontiersin.org In humans, sEH is found in the liver, kidney, and numerous other organs, including the adrenal glands, pancreatic islets, pituitary gland, lymphoid tissues, and various muscle and epithelial cells. nih.govresearchgate.net The enzyme is also widely distributed in the human brain, present in neuronal cell bodies, astrocytes, oligodendrocytes, and the smooth muscles of arterioles. frontiersin.orgresearchgate.net The subcellular localization of sEH can be both cytosolic and peroxisomal, depending on the tissue. frontiersin.org The co-localization of sEH with CYP epoxygenases, such as CYP2C9, in many tissues suggests coordinated pathways for the production and subsequent hydrolysis of fatty acid epoxides. nih.govresearchgate.net The presence of active epoxide hydrolases in experimental cell systems, like HEK293 cells, can also lead to the production of 17,18-DiHETE when these cells are engineered to express CYP isoforms. nih.gov

Impact of sEH Inhibition on 17,18-DiHETE Levels and Precursor Accumulation

The formation of (+/-)17,18-dihydroxyeicosatetraenoic acid ((±)17,18-DiHETE) is intricately linked to the activity of the enzyme soluble epoxide hydrolase (sEH). This enzyme catalyzes the hydrolysis of the epoxide precursor, 17,18-epoxyeicosatetraenoic acid (17,18-EEQ), which is generated from eicosapentaenoic acid (EPA) by cytochrome P450 (CYP) epoxygenases. researchgate.netnih.gov Consequently, the inhibition of sEH is a primary mechanism for modulating the levels of both 17,18-EEQ and its resulting diol, 17,18-DiHETE.

Pharmacological inhibition or genetic deletion of sEH effectively blocks the conversion of 17,18-EEQ to 17,18-DiHETE. nih.gov This leads to a significant accumulation of the precursor epoxide, 17,18-EEQ, in various tissues, thereby enhancing its biological activity. pnas.orgfrontiersin.org Studies in obese mice have demonstrated that administration of an sEH inhibitor elevates hepatic levels of 17,18-EEQ. pnas.org This stabilization of the epoxide is considered a key factor in the beneficial metabolic effects observed with sEH inhibition. pnas.orgfrontiersin.org

The direct consequence of blocking sEH is a decrease in the formation of 17,18-DiHETE, as its primary metabolic pathway is attenuated. nih.gov However, the relationship can be complex depending on the biological context. For instance, in a mouse model of breast cancer, genetic deletion of sEH resulted in higher levels of the precursor 17,18-EEQ in tumors, but, counterintuitively, also led to an increase in 17,18-DiHETE concentrations. mdpi.com This suggests potential crosstalk with other metabolic pathways or compensatory mechanisms in certain pathological states.

The strategy of using sEH inhibitors has been explored to leverage the anti-inflammatory and pro-resolving properties of ω-3 epoxides like 17,18-EEQ. pnas.orgmdpi.com By preventing their degradation into less active diols such as 17,18-DiHETE, sEH inhibition prolongs the signaling actions of the epoxides. nih.govatsjournals.org

Table 1: Research Findings on the Effect of sEH Inhibition

Study Model Method of sEH Inhibition Key Findings on 17,18-EEQ / 17,18-DiHETE
Obese fat-1 Transgenic Mice Pharmacological inhibitor (t-TUCB) Raised hepatic 17,18-EEQ levels. pnas.org
High-Fat Diet-Fed Mice Pharmacological inhibitor Reinforced the protective role against liver inflammation by increasing 17,18-EEQ production. frontiersin.org
PyMT Mouse Model of Breast Cancer Genetic Deletion (sEH knockout) Levels of 17,18-EEQ and 17,18-DiHETE were both higher in tumors from sEH knockout mice. mdpi.com

Alternative Enzymatic Pathways to 17,18-DiHETE (e.g., non-CYP mechanisms, fungal metabolism)

While the canonical pathway for (+/-)17,18-DiHETE biosynthesis in mammals involves a two-step process initiated by CYP epoxygenases, alternative routes exist, particularly in the metabolism of microorganisms like fungi.

Fungal metabolism represents a significant alternative pathway. Research has shown that certain fungi can directly metabolize polyunsaturated fatty acids to produce dihydroxy derivatives. Notably, the fungus Gaeumannomyces graminis preferentially metabolizes eicosapentaenoic acid (EPA) to produce (±)17,18-DiHETE. caymanchem.com This biotransformation highlights a capacity for ω-3 oxygenation that is distinct from the well-characterized mammalian pathways. While other fungi, such as Leptomitus lacteus and Candida albicans, are known to produce various oxylipins, including other dihydroxy fatty acids like 14,15-diHETE and 3,18-diHETE from arachidonic acid, the specific and preferential formation of 17,18-DiHETE from EPA has been clearly identified in Gaeumannomyces graminis. caymanchem.comuludag.edu.trnih.gov The enzymatic machinery in these fungi responsible for such reactions may involve unique monooxygenases that are not homologous to mammalian CYPs.

In mammals, the initial epoxidation of EPA to 17,18-EEQ is predominantly catalyzed by CYP enzymes. researchgate.net There is limited evidence for significant non-CYP enzymatic pathways leading to the formation of the 17,18-epoxide precursor in mammalian cells. Therefore, fungal metabolism stands out as the primary documented alternative route to this compound.

Subcellular Localization of 17,18-DiHETE Biosynthetic Enzymes

The biosynthesis of this compound from its fatty acid precursor, EPA, involves two key enzymes whose subcellular locations are critical for the compound's formation and subsequent biological activity.

Cytochrome P450 (CYP) Epoxygenases : The first step, the conversion of EPA to 17,18-EEQ, is catalyzed by CYP epoxygenases. These enzymes are predominantly membrane-bound proteins. wikipedia.org Extensive research has localized CYP epoxygenases, such as members of the CYP2C and CYP2J families, to the membrane of the endoplasmic reticulum . wikipedia.orguniprot.orgoncotarget.com They are also found in microsomal preparations, which are fragments of the endoplasmic reticulum. uniprot.org The catalytic activity of these endoplasmic reticulum-bound enzymes is dependent on cytochrome P450 reductase (POR) for the transfer of electrons. wikipedia.org

Soluble Epoxide Hydrolase (sEH) : The second and final step is the hydrolysis of 17,18-EEQ to 17,18-DiHETE, a reaction catalyzed by sEH. Unlike the membrane-anchored CYPs, sEH exhibits a dual subcellular localization. It is found in both the cytosol and in peroxisomes . caymanchem.comnih.govwikipedia.org This distribution is tissue- and cell-type specific. For example, in human hepatocytes and renal proximal tubules, sEH is present in both compartments. nih.gov In contrast, it is found exclusively in the cytosol in other cell types, including pancreatic islet cells, intestinal epithelium, and vascular endothelial cells. nih.gov The partitioning of sEH between the cytosol and peroxisomes is a regulated process, with factors such as the enzyme's dimerization status influencing its location; disruption of sEH dimerization has been shown to enhance its translocation to peroxisomes. plos.org

This differential localization of the biosynthetic enzymes means that the precursor 17,18-EEQ is generated at the endoplasmic reticulum and can then diffuse to either the cytosol or peroxisomes to be converted into 17,18-DiHETE by sEH.

Table of Compound Names

Abbreviation / Common Name Full Chemical Name
This compound (±)17,18-dihydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
17,18-EEQ 17,18-epoxyeicosatetraenoic acid
sEH Soluble epoxide hydrolase
EPA Eicosapentaenoic Acid
CYP Cytochrome P450
AUDA 12-(3-adamantan-1-yl-ureido)-dodecanoic acid
t-TUCB trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid
POR Cytochrome P450 Reductase
14,15-diHETE 14,15-dihydroxyeicosatrienoic acid
3,18-diHETE 3,18-dihydroxy-5,8,11,14-eicosatetraenoic acid

Metabolic Transformations and Degradation of 17,18 Dihete

Further Oxidation Products of 17,18-DiHETE

While 17,18-DiHETE is itself an oxidation product, evidence suggests it can be a substrate for further oxidative metabolism. Research has shown that the precursor, 17,18-EpETE, can be metabolized by lipoxygenase (LOX) enzymes. For instance, 12-LOX can convert 17,18-EpETE into 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE). researchgate.net In vivo studies in mice have also identified several other hydroxylated metabolites of 17,18-EpETE, including 5-OH-, 8-OH-, 11-OH-, and 15-OH-17,18-EpETE, demonstrating that multiple sites on the fatty acid backbone are susceptible to further enzymatic oxidation. researchgate.net Although these are metabolites of the epoxide, they indicate potential pathways for the subsequent oxidation of the diol form as well.

The table below summarizes the identified oxidation products of the precursor molecule, 17,18-EpETE.

Precursor MoleculeMetabolizing Enzyme (Family)Oxidation Product
17,18-EpETE12-Lipoxygenase (LOX)12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE)
17,18-EpETELipoxygenase (LOX)5-hydroxy-17,18-epoxyeicosatetraenoic acid (5-OH-17,18-EpETE)
17,18-EpETELipoxygenase (LOX)8-hydroxy-17,18-epoxyeicosatetraenoic acid (8-OH-17,18-EpETE)
17,18-EpETELipoxygenase (LOX)11-hydroxy-17,18-epoxyeicosatetraenoic acid (11-OH-17,18-EpETE)
17,18-EpETELipoxygenase (LOX)15-hydroxy-17,18-epoxyeicosatetraenoic acid (15-OH-17,18-EpETE)

Role of Beta-Oxidation and Omega-Oxidation in 17,18-DiHETE Catabolism

Beta-oxidation is a primary mitochondrial process for breaking down fatty acids to produce energy. libretexts.orgyoutube.com Research indicates this pathway is involved in the catabolism of oxylipins, including 17,18-DiHETE. Studies using the inhibitor etomoxir (B15894) to block carnitine palmitoyltransferase 1 (CPT1), an essential transporter for mitochondrial fatty acid beta-oxidation, have revealed a complex role in regulating 17,18-DiHETE levels. biorxiv.orgnih.gov In studies on macrophages, inhibition of CPT1 led to a suppression of 17,18-diHETE levels, particularly during inflammatory conditions. biorxiv.orgnih.gov This suggests that mitochondrial β-oxidation is linked to the generation of 17,18-DiHETE, possibly by supplying precursors for its synthesis, rather than solely being a pathway for its degradation. biorxiv.org This highlights a dual role for CPT1 in both the generation and removal of different oxylipins depending on their specific enzymatic source. biorxiv.orgnih.gov

Omega-oxidation, another key fatty acid degradation pathway, involves hydroxylation at the terminal (ω) or penultimate (ω-1) carbon atom, often mediated by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. researchgate.net While CYP enzymes are known to produce 19- and 20-hydroxy metabolites from the parent fatty acid EPA (20-HEPE), direct evidence for the omega-oxidation of 17,18-DiHETE itself is not yet clearly established. researchgate.net However, the existence of this pathway for the parent compound suggests a potential route for 17,18-DiHETE catabolism.

Conjugation Pathways of 17,18-DiHETE (e.g., Glucuronidation)

Conjugation reactions are a critical phase II metabolic process that increases the water solubility of compounds, facilitating their excretion. For oxylipins, conjugation with glucuronic acid is a common pathway. nih.govuniversiteitleiden.nl Studies have identified glucuronic acid-conjugated dihydroxy fatty acids in human urine, providing strong evidence that this pathway is active for diol metabolites. nih.gov While direct glucuronidation of 17,18-DiHETE has not been explicitly detailed in all studies, the detection of 17,18-DiHETE in urine and the general understanding that glucuronidation enhances the urinary excretion of more hydrophobic oxylipins suggest it is a probable metabolic fate. nih.govuniversiteitleiden.nl The analysis of urinary oxylipins often involves a hydrolysis step to release the free form from its conjugated state, which implies that a significant portion exists as conjugates in vivo. nih.gov

Implications of Metabolic Stability for 17,18-DiHETE Bioavailability and Half-Life in Preclinical Models

The metabolic stability of 17,18-DiHETE is a key determinant of its bioavailability and biological half-life. Its formation is governed by the rapid enzymatic hydrolysis of its precursor, 17,18-EpETE, by soluble epoxide hydrolase (sEH). oup.commdpi.com This conversion is generally considered an inactivation step, as the resulting diol (17,18-DiHETE) often exhibits less potent biological activity than its parent epoxide. oup.comahajournals.org

The rapid action of sEH significantly limits the bioavailability and half-life of 17,18-EpETE, and consequently, the formation of 17,18-DiHETE is a primary event in its metabolic cascade. nih.gov While the precise half-life of 17,18-DiHETE in preclinical models has not been definitively reported, its continuous metabolism through pathways like beta-oxidation suggests it is actively cleared. biorxiv.orgnih.gov Studies in mouse models have detected 17,18-DiHETE in various tissues, including liver, dorsal root ganglion, and plasma, after dietary supplementation with omega-3 fatty acids or under specific pathological conditions. plos.orgnih.govnih.gov For instance, in a mouse model of peripheral nerve injury, levels of 17,18-DiHETE were observed to increase transiently, peaking at day 7 before returning to baseline, indicating a dynamic turnover. nih.gov The strategy of using sEH inhibitors to increase the ratio of epoxides to diols in vivo further underscores the rapid metabolism in this pathway and is explored therapeutically to enhance the beneficial effects of the more active epoxides. researchgate.net

Molecular and Cellular Mechanisms of Action of 17,18 Dihete

Putative Identification and Characterization of Receptors and Binding Partners for 17,18-DiHETE

The search for specific receptors for 17,18-DiHETE is an active area of investigation. Unlike its precursor, 17,18-EpETE, which has identified G-protein coupled receptors, the direct binding partners for 17,18-DiHETE remain elusive. researchgate.net

Comparison with G-Protein Coupled Receptor (GPCR) Interactions of 17,18-EpETE (e.g., GPR40, GPR120) and lack of direct activation by 17,18-DiHETE

A significant body of evidence has established that 17,18-EpETE, the precursor to 17,18-DiHETE, exerts many of its effects through direct interaction with G-protein coupled receptors (GPCRs). researchgate.netresearchgate.net Specifically, 17,18-EpETE has been shown to strongly activate GPR40 (also known as free fatty acid receptor 1, FFAR1) and, to a lesser extent, GPR120 (FFAR4). researchgate.netkyoto-u.ac.jp This activation is crucial for many of the observed anti-inflammatory and anti-allergic effects of 17,18-EpETE. researchgate.netoup.comnih.gov

In stark contrast, studies have consistently demonstrated that 17,18-DiHETE does not activate GPR40. kyoto-u.ac.jpnih.gov This lack of activation is consistent with the observation that 17,18-DiHETE often does not share the same anti-inflammatory properties as its precursor. oup.comnih.gov The structural difference, specifically the absence of the epoxy ring in 17,18-DiHETE, is thought to be critical for the inability to activate GPR40. oup.comnih.gov This suggests that the epoxy chemical structure is a key determinant for GPR40 agonism. oup.com While the molecular target for 17,18-DiHETE has not been definitively identified, its precursor, 17,18-EpETE, has been reported to have direct agonist activity at GPR40 and GPR120. researchgate.net

Comparison of GPCR Interaction between 17,18-EpETE and 17,18-DiHETE
CompoundGPR40 (FFAR1) ActivationGPR120 (FFAR4) ActivationReference
17,18-EpETEStrong ActivationWeak Activation researchgate.netkyoto-u.ac.jp
17,18-DiHETENo ActivationNot Reported kyoto-u.ac.jpnih.gov

Potential for Nuclear Receptor Modulation (e.g., Peroxisome Proliferator-Activated Receptors - PPARγ)

While direct GPCR activation by 17,18-DiHETE appears unlikely, another potential mechanism of action involves the modulation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that regulate gene expression involved in various processes, including lipid metabolism and inflammation. smw.chembopress.org

Some studies have suggested that the anti-inflammatory effects of EPA metabolites can be mediated through PPARγ. researchgate.netkyoto-u.ac.jp For instance, the anti-inflammatory effects of 17,18-EpETE in the lung have been linked to PPARγ activation. atsjournals.org In the context of renal fibrosis, both 17,18-EpETE and 17,18-DiHETE, along with other EPA metabolites, have been shown to suppress the expression of α-smooth muscle actin, an effect that suggests an anti-fibrotic action. researchgate.netresearchgate.net While a direct link between 17,18-DiHETE and PPARγ activation is still being investigated, the involvement of PPARs in the broader signaling of EPA metabolites is well-documented. smw.choup.com It is important to note that while some studies point to the involvement of PPARγ in the actions of EPA metabolites, others have found that antagonists for PPARγ had little effect on the function of other related compounds like 12-HEPE in certain cell types. kyoto-u.ac.jp

Modulation of Ion Channels (e.g., K+ channels)

The modulation of ion channels represents another potential mechanism for the cellular effects of 17,18-DiHETE and related compounds. While direct evidence for 17,18-DiHETE is limited, its precursor, 17,18-EpETE, has been shown to activate large-conductance calcium-activated potassium (BK) channels. researchgate.netcaymanchem.com This activation leads to vasorelaxation. researchgate.net

Studies on various eicosanoids have demonstrated their ability to modulate different types of potassium channels. ahajournals.orgplos.orgplos.org For example, some epoxyeicosatrienoic acids (EETs) can inhibit intermediate-conductance Ca2+/calmodulin-regulated K+ channels (KCa3.1). plos.orgplos.org However, a study investigating the effects of various fatty acids on KCa3.1 channels found that 5,6-DiHETE had no appreciable effect, suggesting specificity in the interactions between different dihydroxy fatty acids and ion channels. plos.orgplos.org The stereoisomer 17(R),18(S)-EpETE is a potent activator of BK channels, leading to relaxation of vascular smooth muscle cells. nih.gov

Intracellular Signaling Cascades Influenced by 17,18-DiHETE or its Precursors

The biological activities of 17,18-DiHETE and its precursor are ultimately carried out through the modulation of intracellular signaling cascades. These pathways involve a complex interplay of kinases and second messengers that regulate a wide range of cellular processes.

Activation or Modulation of Kinase Pathways (e.g., p38 Mitogen-Activated Protein Kinase - MAPK, Akt)

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades involved in cellular responses to a variety of external stimuli, including inflammation. nih.gov The p38 MAPK pathway, in particular, is a key regulator of inflammatory processes. atsjournals.orgnih.gov

Research has shown that 17,18-EpETE can modulate the p38 MAPK pathway. atsjournals.org Specifically, it has been observed to reverse the phosphorylation of p38 MAPK induced by tumor necrosis factor-alpha (TNF-α) in human bronchi, contributing to its anti-inflammatory effects. atsjournals.org While direct studies on 17,18-DiHETE's effect on this pathway are less common, the modulation of p38 MAPK by its precursor highlights a potential avenue for its own cellular actions. In different contexts, such as certain cancer cells, ω-3-epoxy fatty acids have been shown to activate the JNK and p38 MAPK pathways, leading to apoptosis. nih.gov

The Akt signaling pathway, another critical regulator of cell survival and metabolism, has also been implicated in the actions of EPA metabolites. oup.comnih.gov For instance, epoxyeicosatrienoic acids have been shown to activate the PI3K/Akt survival pathway. oup.com

Regulation of Calcium Homeostasis

Calcium is a ubiquitous second messenger that plays a pivotal role in numerous cellular functions. The regulation of intracellular calcium levels is therefore a critical aspect of cell signaling.

Effects on Gene Expression and Transcription Factors (e.g., NF-κB, IκBα)

The nuclear factor kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses. In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitory proteins, most notably IκBα. nih.gov Upon stimulation by various factors like inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. nih.govbiomolther.org This releases NF-κB, allowing it to move into the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

Research indicates that 17,18-DiHETE, in contrast to its precursor 17,18-epoxyeicosatetraenoic acid (17,18-EpETrE), does not appear to possess significant anti-inflammatory properties through the NF-κB pathway. In studies using TNF-α-stimulated human bronchi, treatment with 17,18-DiHETE did not alter the expression levels of pro-inflammatory cytokine transcripts like IL-2 and IL-6, which are downstream targets of NF-κB activation. atsjournals.org Furthermore, while its precursor 17,18-EpETrE showed anti-inflammatory effects by inactivating the NF-κB signaling cascade, 17,18-DiHETE did not demonstrate the same capacity. atsjournals.org In fact, under certain inflammatory conditions, treatment with 17,18-DiHETE was associated with an increased level of the phosphorylated, active form of p38-MAPK, a pathway often linked with inflammatory responses. atsjournals.org

The degradation of IκBα is a critical step in NF-κB activation. biomolther.org While some anti-inflammatory compounds exert their effects by inducing the gene expression of IκBα, thereby enhancing the inhibition of NF-κB, there is no strong evidence to suggest that 17,18-DiHETE operates through this mechanism to suppress inflammation. usu.edu

Interplay of 17,18-DiHETE with Other Endogenous Lipid Mediators and Pathways (e.g., Resolvins, other eicosanoids)

The biological environment is a complex milieu of signaling molecules, and the actions of 17,18-DiHETE are influenced by its interactions with other lipid mediators. Eicosanoids, a large family of signaling molecules derived from fatty acids, play pivotal roles in inflammation. creative-proteomics.com This family includes prostaglandins, leukotrienes, and the specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins, which are crucial for the resolution of inflammation. nih.govacs.org

17,18-DiHETE itself is a diol metabolite of the cytochrome P450 (CYP) pathway. nih.gov A specific isoform, 17,18-DiHETE, has been identified as Resolvin E3 (RvE3). nih.gov Unlike other E-series resolvins that are synthesized via the 5-lipoxygenase (LOX) pathway, RvE3 is formed through the 12/15-LOX pathway from its precursor 18-HEPE. nih.govuni-wuppertal.de Both 18R- and 18S-isomers of RvE3 have demonstrated potent anti-inflammatory actions by inhibiting neutrophil chemotaxis. nih.gov

In some contexts, an increase in 17,18-DiHETE has been associated with anti-inflammatory or pro-resolving responses. For instance, in ICU patients with a severe inflammatory response, low-dose aspirin (B1665792) administration led to an increase in 17,18-DiHETE and 14,15-DiHETE, alongside a reduction in pro-inflammatory eicosanoids. frontiersin.org This suggests a potential switch from pro-inflammatory to pro-resolving mediator production. nih.gov

However, the role of 17,18-DiHETE is not always straightforwardly anti-inflammatory. The ratio of diols like 17,18-DiHETE to their epoxide precursors (e.g., 17,18-EpETrE) can be an indicator of inflammatory status, with an increased ratio often seen during inflammation. mdpi.com

Structure-Activity Relationships Governing 17,18-DiHETE's Biological Effects in contrast to its Epoxide Precursor

The conversion of the epoxide 17,18-EpETrE to the diol 17,18-DiHETE by soluble epoxide hydrolase (sEH) is generally considered an inactivation step, significantly diminishing its biological activity in many systems. atsjournals.orgescholarship.org The structural change from an epoxy ring to two hydroxyl groups is critical in determining the molecule's function.

The anti-inflammatory and anti-allergic properties of 17,18-EpETrE are largely attributed to its ability to activate G-protein coupled receptor 40 (GPR40). researchgate.netnih.gov In contrast, 17,18-DiHETE shows little to no activation of GPR40, which is consistent with its lack of anti-inflammatory effects in models of food allergy and contact hypersensitivity. researchgate.netnih.gov This highlights the importance of the epoxy chemical structure for GPR40-mediated signaling. researchgate.net

Furthermore, stereochemistry plays a crucial role. The two enantiomers of 17,18-EpETrE, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, exhibit different biological activities. For instance, 17(S),18(R)-EpETE, but not 17(R),18(S)-EpETE, shows anti-inflammatory activity in contact hypersensitivity models. nih.gov Conversely, 17(R),18(S)-EpETE has been reported to have vasodilatory effects that are not seen with the other enantiomer. researchgate.net The conversion to 17,18-DiHETE removes this chiral center at the epoxide, leading to a different set of biological properties.

While 17,18-EpETrE has shown protective effects in various models, such as reducing airway hyperresponsiveness, its diol metabolite, 17,18-DiHETE, did not exhibit these protective activities. atsjournals.org This further underscores that the hydrolysis of the epoxide to the diol often results in a loss of the specific biological functions attributed to the parent epoxide.

Table of Research Findings on 17,18-DiHETE vs. 17,18-EpETrE

Table of Mentioned Compounds

Role of 17,18 Dihete in Physiological and Pathophysiological Processes Preclinical and in Vitro Studies

Cardiovascular System Research in Animal Models

Studies in experimental models have explored the influence of 17,18-DiHETE and its metabolic precursor, 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), on cardiovascular function. These investigations highlight a complex and sometimes contrasting role for 17,18-DiHETE in regulating vascular health.

Regulation of Vascular Tone and Endothelial Function in Experimental Systems

The endothelium plays a crucial role in regulating vascular tone by releasing various vasoactive factors. nih.govmdpi.com While much of the research has focused on its precursor, 17,18-EpETE, the actions of 17,18-DiHETE are intrinsically linked as the product of 17,18-EpETE hydrolysis.

Studies have shown that 17,18-EpETE possesses potent vasodilatory properties in various vascular beds, including pulmonary and cerebral arteries. researchgate.netresearchgate.net This relaxation is often mediated by the activation of potassium channels in vascular smooth muscle cells. researchgate.netphysiology.org For instance, 17,18-EpETE has been shown to cause hyperpolarization of pulmonary artery smooth muscle cells. researchgate.net In contrast, the conversion of 17,18-EpETE to 17,18-DiHETE is sometimes associated with a reduction or loss of this vasodilatory activity. niph.go.jp This suggests that the balance between the epoxide and its diol metabolite is a critical factor in regulating local vascular tone. In a study on bovine coronary arteries, adrenic acid, a related fatty acid, was shown to cause endothelium-dependent relaxations mediated by CYP450 metabolites, which activate smooth muscle potassium channels. physiology.org

Table 1: Experimental Findings on Vascular Tone Regulation

Compound Experimental System Observed Effect Citation
17,18-EpETE Human Pulmonary Artery Relaxation of basal tone researchgate.net
17,18-EpETE Rat Cerebral Artery Vasodilation, activation of calcium-activated potassium channels researchgate.net
17,18-EpETE Pulmonary Artery Smooth Muscle Cells Hyperpolarization researchgate.net
Adrenic Acid Metabolites (DH-EETs) Bovine Coronary Arteries Endothelium-dependent relaxations, hyperpolarization physiology.org
17,18-DiHETE General Finding Conversion from 17,18-EpETE can abolish its anti-allergy activity niph.go.jp

Angiogenesis and Vascular Remodeling in Preclinical Studies

Angiogenesis, the formation of new blood vessels, and vascular remodeling are critical processes in both health and disease. Metabolites of the CYP450 pathway have been implicated in these processes. mdpi.comnih.gov For example, 20-HETE, another arachidonic acid metabolite, has been shown to be a downstream mediator of the angiogenic effects of Vascular Endothelial Growth Factor (VEGF). mdpi.com

Myocardial Function and Ischemia/Reperfusion Injury in Animal Models

Myocardial ischemia/reperfusion (I/R) injury is a significant clinical problem where the restoration of blood flow paradoxically causes further damage to the heart muscle. nih.govfrontiersin.org Lipid mediators are known to play a role in the heart's response to I/R.

Research into the effects of EPA-derived metabolites on myocardial function has yielded mixed results for 17,18-DiHETE. Its precursor, 17,18-EpETE, has been shown to have cardioprotective effects. For example, it can reduce the spontaneous beating rate of neonatal rat cardiomyocytes, suggesting potential as an anti-arrhythmic agent. researchgate.net One study found that the cardio-depressive effects of 17,18-EpETE are comparable to the postischemic effluent and are mediated by cyclooxygenase-2 (COX-2), suggesting a potential cardioprotective role in I/R injury. nih.gov

However, a direct comparison of EPA, DHA, and their respective epoxide and diol metabolites in an isolated mouse heart model of I/R injury revealed that DHA and its epoxide metabolite (19,20-EDP) provided cardioprotection, whereas EPA and 17,18-EEQ did not. nih.gov This suggests that the specific structure of the fatty acid and its metabolites is critical for their effects on the myocardium during I/R. Furthermore, a study of oxylipin profiles in patients with ST-Segment Elevation Myocardial Infarction (STEMI) showed dynamic changes in various lipid mediators, including 17,18-DiHETE, during ischemia and reperfusion, although its specific role was not defined. mdpi.com

Table 2: Research on Myocardial Function and Ischemia/Reperfusion

Compound/Factor Animal/Cell Model Key Finding Citation
17,18-EpETE Neonatal Rat Cardiomyocytes Reduces calcium-induced spontaneous beating rate. researchgate.net
17,18-EpETE Adult Rat Hearts (ex vivo) Cardiodepressive effects mediated by COX-2, suggesting a role in I/R injury. nih.gov
17,18-EpETE Isolated Mouse Hearts (I/R) Did not provide cardioprotection in this model. nih.gov
19,20-EDP (DHA metabolite) Isolated Mouse Hearts (I/R) Provided the greatest protection against myocardial infarction. nih.gov

Modulation of Hypertension in Experimental Animal Models

Hypertension is a major risk factor for cardiovascular disease, and its development involves complex interactions between genetic and environmental factors. frontiersin.org Metabolites of polyunsaturated fatty acids are known to be involved in blood pressure regulation. nih.govmdpi.com

Studies have begun to investigate the role of EPA-derived metabolites, including 17,18-DiHETE, in the context of hypertension. A study involving obese children found an inverse correlation between plasma levels of 17,18-DiHETE and both office and ambulatory blood pressure. mdpi.com This suggests a potential protective role for this compound against hypertension in this specific population. The study also noted that the epoxymetabolites of EPA, including 17,18-EEQ, were inversely correlated with carotid intima-media thickness, a marker of atherosclerosis. mdpi.com Animal models, such as spontaneously hypertensive rats (SHR) and angiotensin II-induced hypertension models, are commonly used to study the mechanisms of high blood pressure, and future studies in these models could further clarify the role of 17,18-DiHETE. frontiersin.org

Inflammation and Immune Response Research

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases. 17,18-DiHETE has been a subject of interest for its potential to modulate inflammatory responses.

Anti-inflammatory Actions and Modulation of Inflammatory Mediators in In Vitro and Ex Vivo Systems

A growing body of evidence from in vitro and ex vivo studies points towards an anti-inflammatory role for 17,18-DiHETE and its precursor, 17,18-EpETE.

The precursor, 17,18-EpETE, has been shown to exhibit anti-inflammatory effects by targeting peroxisome proliferator-activated receptor γ (PPARγ) and p38 mitogen-activated protein kinase (MAPK) in human lung tissue. researchgate.netatsjournals.org It also displays bronchodilator effects and can reduce murine airway inflammation. researchgate.net

Direct studies on 17,18-DiHETE have also revealed anti-inflammatory and pro-resolving activities. In cultured renal fibroblast cells (NRK-49F), 17,18-DiHETE, along with EPA and 17,18-EpETE, suppressed TGF-β1–stimulated α-smooth muscle actin protein expression, indicating an anti-fibrotic effect. nih.gov In a study using a lupus-prone mouse model, while not always statistically significant, the presence of 17,18-DiHETE was noted alongside its precursor in analyses of plasma oxylipins, which are modulated by anti-inflammatory interventions. frontiersin.org

However, the effects of 17,18-DiHETE can be context-dependent. In a murine model of allergic diarrhea, while its precursor 17,18-EpETE actively inhibited the allergic response, 17,18-DiHETE had little to no effect. niph.go.jpscienceopen.com In contrast, another study identified 17,18-diHEPE (a structurally similar compound also referred to as Resolvin E3) as a potent anti-inflammatory mediator that limits neutrophil infiltration in zymosan-induced peritonitis. nih.gov Furthermore, in a mouse model of skin inflammation, 17,18-DiHETE was found to suppress the production of the pro-inflammatory cytokine IL-23 in dendritic cells. researchgate.netresearchgate.net

Table 3: Findings on Anti-inflammatory Actions of 17,18-DiHETE

Experimental System Key Finding Citation
Cultured Renal Fibroblasts (NRK-49F) Suppressed TGF-β1–stimulated α-smooth muscle actin expression (anti-fibrotic effect). nih.gov
Murine Model of Allergic Diarrhea Had little effect on the incidence of allergic diarrhea. niph.go.jpscienceopen.com
Zymosan-induced Peritonitis (Resolvin E3) Potently inhibited neutrophil chemotaxis and infiltration. nih.gov
LPS-stimulated Bone Marrow-Derived Dendritic Cells Suppressed IL-23 production. researchgate.netresearchgate.net
Human Macrophages (ex vivo) Part of the shift in oxylipin patterns associated with the anti-inflammatory mode of action of n-3 PUFA. biorxiv.org

Modulation of Inflammatory Cell Migration and Activation in Experimental Models (e.g., neutrophils, macrophages, dendritic cells)

While its precursor, 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), has demonstrated notable anti-inflammatory properties by inhibiting neutrophil migration, the role of 17,18-DiHETE appears to be more complex and, in some contexts, less potent. oup.comnih.gov

Neutrophils: Studies have shown that 17,18-EpETE can suppress neutrophil infiltration in models of contact hypersensitivity. oup.comnih.gov This effect is mediated through the GPR40 receptor, leading to the inhibition of Rac activation and pseudopod formation, which are crucial for cell mobility. oup.comresearchgate.net In contrast, 17,18-DiHETE shows little to no effect on neutrophil migration or the development of allergic and inflammatory symptoms in the same models. oup.comnih.gov This suggests that the epoxy group is critical for the potent anti-inflammatory activity observed with 17,18-EpETE. oup.com

Macrophages: The influence of 17,18-DiHETE on macrophage function is an area of active investigation. Some evidence suggests that EPA metabolites, as a class, can direct macrophage polarization towards the anti-inflammatory M2 phenotype. oup.com However, specific studies on 17,18-DiHETE's direct impact on macrophage activation and polarization are less definitive. During bacterial inflammation, the generation of 17,18-DiHETE by peritoneal macrophages was found to be dependent on CPT1-mediated uptake into mitochondria, indicating a link between its formation and cellular metabolic state. biorxiv.org

Dendritic Cells (DCs): In a model utilizing bone marrow-derived dendritic cells (BMDCs) from Cyp4f18-deficient mice, 17,18-DiHETE was found to suppress the production of the pro-inflammatory cytokine IL-23 in response to lipopolysaccharide (LPS) stimulation. researchgate.net This suggests a potential role for 17,18-DiHETE in modulating the initial activation of the immune response by DCs. researchgate.net

Table 1: Effects of 17,18-DiHETE on Inflammatory Cells in Experimental Models

Cell TypeExperimental ModelKey Findings
Neutrophils Contact Hypersensitivity (mice, cynomolgus macaques)Little to no effect on migration or inflammation. oup.comnih.gov
Macrophages Bacterial Inflammation (peritoneal macrophages)Generation is linked to mitochondrial fatty acid oxidation. biorxiv.org
Dendritic Cells LPS-stimulated Bone Marrow-Derived Dendritic CellsSuppressed IL-23 production. researchgate.net

Renal Physiology and Disease Models

Emerging research points to a protective role for EPA metabolites, including 17,18-DiHETE, in the kidneys, particularly in the context of injury and fibrosis.

Regulation of Glomerular and Tubular Function in Animal Models

While direct studies on the regulation of glomerular and tubular function by isolated 17,18-DiHETE are limited, the broader class of epoxyeicosanoids, derived from both arachidonic acid and EPA, are known to have effects on renal blood flow and ion transport. researchgate.netalliedacademies.org They contribute to vasodilation and have natriuretic properties, which are crucial for maintaining renal homeostasis. alliedacademies.org The generation of these metabolites within the kidney suggests their involvement in the local regulation of renal function.

Contribution to Renal Injury and Fibrosis in Experimental Systems

Recent studies have highlighted the anti-fibrotic potential of 17,18-DiHETE in the kidney.

In mouse models of the transition from acute kidney injury (AKI) to chronic kidney disease (CKD) and unilateral ureteral obstruction (UUO)-induced renal fibrosis, dietary enrichment with omega-3 fatty acids led to elevated renal levels of 17,18-DiHETE. researchgate.netresearchgate.netnih.gov This was associated with attenuated renal tissue damage and fibrosis. researchgate.net

In vitro experiments using cultured rat renal fibroblasts (NRK-49F cells) demonstrated that 17,18-DiHETE, along with its precursor 17,18-EpETE and another EPA metabolite 18-HEPE, suppressed TGF-β1-stimulated α-smooth muscle actin (α-SMA) protein expression. researchgate.netnih.govnih.gov The suppression of α-SMA, a marker of fibroblast activation, indicates a direct anti-fibrotic effect. researchgate.netnih.gov

The anti-fibrotic effects of EPA in these cultured cells were diminished by an inhibitor of cytochrome P450, suggesting that the conversion of EPA to metabolites like 17,18-DiHETE is necessary for this protective action. researchgate.netnih.govnih.gov

Table 2: Research Findings on 17,18-DiHETE in Renal Disease Models

Experimental SystemKey Findings
Mouse Model of AKI to CKD Transition Elevated renal levels of 17,18-DiHETE associated with reduced fibrosis. researchgate.net
Mouse Model of UUO-Induced Renal Fibrosis Increased renal 17,18-DiHETE linked to attenuated fibrosis. researchgate.net
Cultured Rat Renal Fibroblasts (NRK-49F) Suppressed TGF-β1-induced α-SMA expression, indicating an anti-fibrotic effect. researchgate.netnih.govnih.gov

Central Nervous System Research (Neuroinflammation and Neuroprotection in In Vitro/Animal Models)

The role of 17,18-DiHETE in the central nervous system is an emerging area of interest, with studies exploring its potential impact on neuroinflammation and neuroprotection.

In a study involving fat-1 mice, which can endogenously produce omega-3 fatty acids, and wild-type mice on a fish oil diet, levels of 17,18-DiHETE were found to be elevated in the brain. unl.edu While its precursor, 17,18-EpETE, was hypothesized to be protective in the context of Alzheimer's disease models, 17,18-DiHETE was noted as its less active metabolite. unl.edu

The discovery of ω-3 endocannabinoid epoxides, which are structurally related to 17,18-DiHETE, has opened new avenues of research. These compounds have been shown to possess anti-inflammatory properties in microglial cells, suggesting that related metabolites could also play a role in modulating neuroinflammatory processes. pnas.org

Studies on fumonisin-induced neurotoxicity in chickens showed that exposure to the toxin led to increased levels of 17,18-DiHETE in the brain. mdpi.com This alteration in lipid metabolism may be linked to the effects of the toxin on glial cells. mdpi.com

Metabolic Regulation Research

Investigations into the role of 17,18-DiHETE in metabolic regulation have shown connections to lipid metabolism and insulin (B600854) sensitivity, often in the context of dietary omega-3 fatty acid intake.

In a study using a mouse model of diet-induced insulin resistance, an α-linolenic acid-enriched butter diet led to a significant increase in hepatic levels of 17,18-DiHETE. escholarship.org This increase was associated with improved insulin sensitivity and reduced inflammation. escholarship.org

A metabolomic analysis of nonalcoholic steatohepatitis (NASH) in mice revealed that livers from mice on a Western diet were depleted of 17,18-DiHETE. plos.org Supplementation with DHA was effective at attenuating these diet-induced changes. plos.org

The broader class of cytochrome P450-derived metabolites of fatty acids, including epoxyeicosanoids, are recognized as important signaling molecules in metabolic processes. nih.govnih.gov They are involved in regulating glucose homeostasis and lipid metabolism, and their dysregulation is implicated in the pathophysiology of metabolic syndrome. frontiersin.orgnih.gov

Impact on Glucose Homeostasis and Insulin Sensitivity in Animal Models

Preclinical studies suggest a beneficial association between 17,18-DiHETE and its metabolic pathway with improved glucose regulation. In animal models, particularly those with an enhanced capacity to produce omega-3 PUFA metabolites, improvements in insulin sensitivity and glucose tolerance are noted.

Research using the fat-1 transgenic mouse model, which can endogenously convert omega-6 to omega-3 PUFAs, provides significant insights. These mice exhibit an elevated omega-3 status and are protected against age-related and high-fat diet-induced glucose intolerance and insulin resistance. core.ac.uk Metabolomic analyses of these mice show significantly increased levels of EPA-derived metabolites, including 17,18-DiHETE. researchgate.net This enhanced metabolic profile is associated with improved glucose homeostasis. nih.gov Furthermore, studies in young human adults have identified a negative correlation between plasma levels of 17,18-DiHETE and the homeostatic model assessment of insulin resistance (HOMA-IR) index, suggesting that higher levels of this metabolite are linked to better insulin sensitivity. nih.gov

Table 1: Preclinical and Clinical Findings on 17,18-DiHETE and Glucose Homeostasis
Study TypeModel/SubjectKey Findings Related to 17,18-DiHETE or its PathwayReference
Animal Studyfat-1 Transgenic MiceHigher endogenous n-3 PUFA status, including elevated 17,18-DiHETE, protected against age-related glucose intolerance. core.ac.uk
Animal StudyDiet-Induced Obese MiceA diet improving glucose homeostasis was associated with altered oxylipin profiles, including changes in fatty acid diols. nih.gov
Human StudyYoung AdultsPlasma levels of 17,18-DiHETE were negatively correlated with adiposity and the HOMA-IR index. nih.gov
Animal StudyDiet-Induced Obese MiceStabilization of the precursor 17,18-EEQ with an sEH inhibitor led to significant improvements in fasting glucose. mdpi.com

Adipose Tissue Biology and Lipid Metabolism in Preclinical Studies

The 17,18-DiHETE metabolic pathway is implicated in regulating adipose tissue function and lipid metabolism. Studies indicate that higher levels of omega-3 derived metabolites, including 17,18-DiHETE, are associated with healthier adipose tissue phenotypes and systemic lipid profiles.

In preclinical models, an imbalance between omega-6 and omega-3 fatty acids contributes to metabolic dysfunction. researchgate.net The fat-1 mouse model, with its high endogenous omega-3 levels, shows increased plasma concentrations of 17,18-DiHETE and is resistant to high-fat diet-induced obesity and hepatic steatosis (fatty liver). researchgate.netplos.org Livers from mice with diet-induced nonalcoholic steatohepatitis (NASH) were found to be depleted of C20-22 n-3 PUFA-derived oxidized lipids, including 17,18-DiHETE. plos.org Human studies support this, showing that plasma levels of 17,18-DiHETE are negatively correlated with adiposity, fatty liver index, and adverse lipid parameters. nih.gov

Research into the precursor, 17,18-EEQ, reveals more direct mechanisms. In diet-induced obese mice, combining 17,18-EEQ with an inhibitor of sEH (which prevents its conversion to 17,18-DiHETE) reduced lipid accumulation in brown adipose tissue (BAT), decreased inflammatory signaling, and increased the expression of proteins involved in fatty acid oxidation. mdpi.com These findings suggest that enhancing the 17,18-EEQ pathway activity promotes BAT activation and improves lipid metabolism, contributing to a healthier metabolic state. mdpi.comfrontiersin.org

Table 2: Research on 17,18-DiHETE in Adipose Tissue and Lipid Metabolism
Study TypeModelKey FindingsReference
Animal Studyfat-1 Transgenic MiceIncreased plasma 17,18-DiHETE levels were associated with protection against obesity and hepatic steatosis. researchgate.net
Animal StudyLDLR-/- Mice with Western Diet-Induced NASHLivers were depleted of 17,18-DiHETE, correlating with the disease state. plos.org
Animal StudyDiet-Induced Obese MiceTreatment with 17,18-EEQ (precursor) plus an sEH inhibitor reduced lipid accumulation and inflammation in brown adipose tissue. mdpi.com
Human StudyYoung AdultsPlasma 17,18-DiHETE levels were negatively correlated with adiposity and fatty liver index. nih.gov

Pulmonary System Research (Airway Reactivity and Lung Inflammation in Experimental Models)

In the context of the pulmonary system, research distinguishes sharply between the effects of 17,18-DiHETE and its epoxide precursor, 17,18-EpETE. Most studies indicate that 17,18-DiHETE is a less active, or even inactive, metabolite in modulating airway function, whereas 17,18-EpETE possesses significant anti-inflammatory and bronchodilatory properties.

An important study using human bronchial tissues found that while 17,18-EpETE effectively reduced the contractile reactivity and calcium sensitivity of tissues pretreated with the pro-inflammatory cytokine TNF-α, the corresponding diol, 17,18-DiHETE, did not modify these mechanical properties. atsjournals.org This suggests that the conversion of the epoxide to the diol results in a loss of beneficial activity in the airways. atsjournals.org The precursor, 17,18-EpETE, has also been shown to induce relaxation in human airway smooth muscles. researchgate.net

Further evidence comes from a murine model of asthma, where aerosol treatment with a soluble epoxide hydrolase inhibitor (sEHI) was investigated. semanticscholar.orgnih.gov The sEHI prevents the conversion of epoxides to diols. This treatment effectively inhibited inflammation, suppressed airway hyper-reactivity (AHR), and prevented mucus accumulation. semanticscholar.orgnih.gov The beneficial outcome was linked to increased levels of anti-inflammatory epoxides and decreased levels of their corresponding diols, including 17,18-DiHETE. semanticscholar.org These findings collectively suggest that therapeutic strategies for inflammatory airway diseases might focus on preserving the active epoxide precursor rather than on the effects of 17,18-DiHETE itself. atsjournals.orgsemanticscholar.org

Table 3: Comparative Effects of 17,18-DiHETE and its Precursor in the Pulmonary System
CompoundExperimental ModelObserved EffectReference
17,18-EpETE (Precursor)TNF-α-treated Human BronchiReduced contractile reactivity and Ca2+ sensitivity; anti-inflammatory. atsjournals.org
17,18-DiHETE TNF-α-treated Human BronchiDid not modify the mechanical properties of inflamed bronchial tissue. atsjournals.org
17,18-EpETE (Precursor)Human Airway Smooth MuscleInduced relaxation (bronchodilation). researchgate.net
sEH Inhibition (Increases Epoxides, Decreases Diols)Murine Asthma ModelSuppressed airway hyper-reactivity and inflammation. semanticscholar.orgnih.gov

Cancer Biology Research (Preclinical/In Vitro)

Modulation of Cell Proliferation, Apoptosis, and Migration in Cancer Cell Lines

Preclinical research suggests that the metabolic pathway generating 17,18-DiHETE from EPA may have anti-cancer properties. In vitro and animal model studies have explored its role in fundamental cancer processes like cell proliferation, apoptosis (programmed cell death), and migration.

In a melanoma model, serum from fat-1 mice, which contains significantly higher levels of EPA derivatives including 17,18-DiHETE, was shown to suppress the expression of the CXCR4 receptor on melanoma cells. nih.gov This receptor is critically involved in cancer cell proliferation, adhesion, and metastasis. nih.gov Similarly, in an experimental lung cancer model, mice fed a balanced diet that resulted in higher plasma levels of 17,18-DiHETE had tumors with reduced markers of proliferation and angiogenesis compared to mice fed a pro-tumorigenic omega-6 rich diet. mdpi.com

Table 4: Preclinical Findings on 17,18-DiHETE in Cancer Cell Processes
Cancer ModelKey FindingReference
Melanoma (B16-F0 cells)Serum from fat-1 mice (high in 17,18-DiHETE) suppressed CXCR4 expression, a key receptor in metastasis. nih.gov
Lung Squamous Cell Carcinoma (murine model)A balanced diet with higher plasma 17,18-DiHETE was associated with reduced tumor proliferation markers. mdpi.com
Pancreatic Carcinoma (murine model)Inhibiting sEH (stabilizing the epoxide precursor) in fat-1 mice significantly reduced tumor cell proliferation and increased apoptosis. iiarjournals.org

Angiogenesis in Tumor Microenvironment Models

Angiogenesis, the formation of new blood vessels, is a critical process that tumors exploit to grow and metastasize. imrpress.comwaocp.com The tumor microenvironment, a complex mixture of cancer cells, stromal cells, and extracellular matrix, orchestrates this process. imrpress.comnih.gov Bioactive lipids within this microenvironment can act as crucial signaling molecules that either promote or inhibit angiogenesis.

Preclinical studies indicate that the EPA-derived metabolic pathway that produces 17,18-DiHETE may play an inhibitory role in tumor angiogenesis. In a murine model of pancreatic cancer, fat-1 transgenic mice treated with an sEH inhibitor showed a significant reduction in angiogenesis, as measured by micro-vessel density within the tumors. iiarjournals.org This treatment enhances the levels of omega-3 epoxides like 17,18-EpETE at the expense of their diol metabolites. iiarjournals.org

This anti-angiogenic association was also observed in a lung cancer model. mdpi.com Tumors from mice on a diet rich in omega-6 PUFAs, which promotes tumor aggressiveness, showed increased angiogenesis. Conversely, mice on a balanced diet had higher plasma levels of omega-3 metabolites, including 17,18-DiHETE, and their tumors displayed reduced angiogenic markers. mdpi.com These findings suggest that shifting the lipid mediator balance within the tumor microenvironment towards omega-3 derived metabolites can suppress the angiogenic switch required for tumor progression.

Table 5: Findings on the 17,18-DiHETE Pathway and Tumor Angiogenesis
Cancer ModelExperimental ConditionImpact on AngiogenesisReference
Pancreatic Carcinomafat-1 mice + sEH inhibitor (increases epoxide precursor of 17,18-DiHETE)Significant decrease in micro-vessel density (anti-angiogenic). iiarjournals.org
Lung Squamous Cell CarcinomaBalanced diet vs. ω-6 rich dietThe balanced diet group (higher 17,18-DiHETE) showed reduced tumor angiogenesis markers compared to the ω-6 group. mdpi.com

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
17,18-DiHETE(+/-)17,18-dihydroxyeicosatetraenoic acid
17,18-EpETE / 17,18-EEQ17(18)-epoxyeicosatetraenoic acid
EPAEicosapentaenoic Acid
PUFAPolyunsaturated Fatty Acid
sEHSoluble Epoxide Hydrolase
TNF-αTumor Necrosis Factor-alpha
HOMA-IRHomeostatic Model Assessment of Insulin Resistance
NASHNonalcoholic Steatohepatitis
BATBrown Adipose Tissue
AHRAirway Hyper-reactivity
sEHISoluble Epoxide Hydrolase Inhibitor
CXCR4C-X-C Motif Chemokine Receptor 4
14,15-DiHETE14,15-dihydroxyeicosatrienoic acid
19,20-DiHDPA19,20-dihydroxydocosapentaenoic acid
19,20-EDP19,20-epoxydocosapentaenoic acid
18-HEPE18-hydroxyeicosapentaenoic acid
17-HDHA17-hydroxydocosahexaenoic acid
RvD1Resolvin D1

Analytical Methodologies for the Quantification and Characterization of 17,18 Dihete

Sample Preparation Techniques for Biological Matrices (e.g., plasma, tissue homogenates)

Effective sample preparation is critical for the reliable analysis of 17,18-DiHETE, as it is present in low concentrations in complex biological matrices. lcms.czmdpi.com The primary goals of sample preparation are to extract the analyte from the sample, remove interfering substances like proteins and phospholipids, and concentrate the analyte to a level suitable for detection. nih.govcaymanchem.comuni-wuppertal.de Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govuni-wuppertal.de

To prevent the artificial formation or degradation of eicosanoids during sample handling, inhibitors of oxidation such as butylated hydroxytoluene (BHT) and cyclooxygenase inhibitors like indomethacin (B1671933) are often added. nih.govmdpi.com Additionally, the use of deuterated internal standards is crucial for accurate quantification, as they mimic the behavior of the endogenous analyte during extraction and analysis, correcting for any losses. mdpi.comub.edu

Protein Precipitation: This method involves adding a water-miscible organic solvent, such as methanol (B129727) or isopropanol, to the sample to precipitate proteins. uni-wuppertal.deub.edu While it offers high extraction efficiency, it may not be sufficient to remove all interfering substances. ub.edu

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. caymanchem.comuni-wuppertal.de This technique is effective for separating lipids like 17,18-DiHETE from water-soluble compounds. caymanchem.com Acidification of the sample prior to extraction can improve the recovery of acidic lipids. uni-wuppertal.de

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for cleaning up and concentrating eicosanoids from biological samples. nih.govcaymanchem.comlipidmaps.org It utilizes a solid sorbent material, most commonly a C18 (octadecylsilyl) reversed-phase sorbent, packed into a cartridge or well plate. lipidmaps.orgarborassays.com

The general procedure for SPE involves the following steps:

Conditioning: The sorbent is activated with an organic solvent like methanol, followed by equilibration with water or a buffer. arborassays.commdpi.com

Sample Loading: The acidified biological sample (e.g., plasma, tissue homogenate) is loaded onto the SPE cartridge. arborassays.com The analytes of interest, including 17,18-DiHETE, bind to the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or low-percentage methanol) to remove salts and other polar impurities. lipidmaps.orgmdpi.com A subsequent wash with a nonpolar solvent like hexane (B92381) can remove neutral lipids. arborassays.com

Elution: The retained analytes, including 17,18-DiHETE, are eluted from the sorbent using an organic solvent such as methanol or ethyl acetate. arborassays.commdpi.com

The eluted sample is then typically dried under a stream of nitrogen and reconstituted in a solvent compatible with the subsequent chromatographic analysis. lipidmaps.orgarborassays.com

Table 1: Common Sample Preparation Techniques for 17,18-DiHETE Analysis

Technique Principle Advantages Disadvantages
Protein Precipitation Proteins are precipitated by adding an organic solvent. uni-wuppertal.deub.edu Simple and fast. uni-wuppertal.de May not remove all interferences. ub.edu
Liquid-Liquid Extraction (LLE) Separation based on differential solubility in immiscible liquids. caymanchem.comuni-wuppertal.de Effective for separating lipids from aqueous components. caymanchem.com Can be labor-intensive and may have lower recovery for some analytes. lipidmaps.org
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent. arborassays.com High selectivity and concentration factor, effective removal of interferences. nih.govcaymanchem.com Can be more time-consuming and requires specific cartridges. lipidmaps.org

Chromatographic Separation Methods

Chromatography is essential for separating 17,18-DiHETE from other structurally similar eicosanoids and isomers prior to detection. caymanchem.commdpi.com The choice of chromatographic method depends on the specific analytical requirements, such as the need for high throughput or the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been a cornerstone for the separation of oxylipins. mdpi.com Reversed-phase (RP) HPLC is the most common mode used for 17,18-DiHETE analysis. researchgate.netnih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like acetic acid to improve peak shape. researchgate.netnih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds are retained longer on the column. HPLC can effectively separate different dihydroxyeicosatetraenoic acid (DiHETE) isomers. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). mdpi.comnih.gov This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to conventional HPLC. mdpi.commdpi.com UHPLC, coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the rapid and sensitive quantification of a broad range of eicosanoids, including 17,18-DiHETE, from biological samples. nih.govnih.gov The use of C18 stationary phases is also prevalent in UHPLC methods for oxylipin analysis. nih.govmdpi.com For instance, a rapid UPLC-MS/MS method was developed for the simultaneous quantification of various eicosanoids in human plasma using an Acquity UPLC BEH C18 column. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), has been historically used for the analysis of eicosanoids. lcms.czmdpi.com A major drawback of GC for analyzing compounds like 17,18-DiHETE is the requirement for derivatization. caymanchem.comlcms.cz The hydroxyl and carboxylic acid functional groups of 17,18-DiHETE must be converted into more volatile and thermally stable derivatives (e.g., trimethylsilyl (B98337) ethers/esters) before they can be analyzed by GC. caymanchem.com While GC-MS can offer high sensitivity, the multi-step derivatization process is time-consuming and can be a source of analytical variability. lcms.cz Consequently, LC-MS/MS methods have become more prevalent for eicosanoid analysis. nih.govcaymanchem.com

Chiral Chromatography for Stereoisomer Separation

The compound (+/-)17,18-DiHETE is a racemic mixture of two enantiomers, (17R,18S)-DiHETE and (17S,18R)-DiHETE. These stereoisomers can have different biological activities. nih.gov Therefore, their separation and individual quantification are often necessary to understand their specific physiological roles. Chiral chromatography is the primary technique used for this purpose. mdpi.comnih.gov

Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation. Amylose-based CSPs are commonly used for the separation of oxylipin stereoisomers under reversed-phase conditions. nih.gov Chiral analysis has been successfully applied to separate the enantiomers of the precursor, 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), which can then be related to the corresponding DiHETE stereoisomers. nih.govresearchgate.net More advanced techniques, such as two-dimensional liquid chromatography (2D-LC), can couple an achiral separation in the first dimension with a chiral separation in the second dimension, providing a powerful tool for the comprehensive and enantioselective analysis of oxylipins in complex biological samples. nih.govchemrxiv.org

Table 2: Chromatographic Methods for 17,18-DiHETE Analysis

Method Stationary Phase Example Key Features
HPLC C18 (Reversed-Phase) researchgate.net Standard method for separating isomers based on hydrophobicity. mdpi.comresearchgate.net
UHPLC C18 (sub-2 µm particles) nih.gov Higher resolution, faster analysis times, and increased sensitivity compared to HPLC. mdpi.com
GC Various capillary columns Requires derivatization to increase volatility; historically used but now less common than LC-MS. caymanchem.comlcms.cz
Chiral Chromatography Amylose-based CSPs nih.gov Separates enantiomers (stereoisomers) to assess their individual biological activities. mdpi.comnih.gov

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry (MS) is the gold standard for the detection and quantification of 17,18-DiHETE due to its high sensitivity and specificity. nih.govcaymanchem.com It is almost always coupled with a chromatographic separation technique, most commonly LC, in a configuration known as LC-MS. nih.gov

The most widely used ionization technique for eicosanoid analysis is electrospray ionization (ESI), typically operated in the negative ion mode, as the carboxylic acid group on 17,18-DiHETE is readily deprotonated to form a [M-H]⁻ ion. caymanchem.commdpi.com

Tandem mass spectrometry (MS/MS) is employed for enhanced specificity and quantitative accuracy. caymanchem.comub.edu In a typical LC-MS/MS experiment using a triple quadrupole (QqQ) mass spectrometer, the process involves:

Precursor Ion Selection: The deprotonated molecule of 17,18-DiHETE (m/z 335.2) is selected in the first quadrupole (Q1).

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the second quadrupole (q2), which acts as a collision cell.

Product Ion Scanning: The resulting fragment ions are scanned in the third quadrupole (Q3).

This process is often performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This is a highly specific and sensitive method for quantification. caymanchem.commdpi.com For 17,18-DiHETE, a common MRM transition is m/z 335.2 → 247.2. caymanchem.com The combination of chromatographic retention time and a specific MRM transition provides very high confidence in the identification and quantification of the analyte. caymanchem.comnih.gov

High-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass analyzers, can also be used. HRMS provides a highly accurate mass measurement, which can further confirm the elemental composition of the detected analyte. sciex.com

Table 3: Mass Spectrometry Parameters for 17,18-DiHETE

Parameter Description Typical Value/Mode
Ionization Mode Electrospray Ionization (ESI) Negative
Precursor Ion ( [M-H]⁻ ) The deprotonated molecular ion of 17,18-DiHETE. m/z 335.2 caymanchem.com
Product Ion (Fragment) A characteristic fragment ion used for MRM. m/z 247.2 caymanchem.com
Detection Mode Multiple Reaction Monitoring (MRM) m/z 335.2 → 247.2 caymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of 17,18-DiHETE and other oxylipins. universiteitleiden.nlub.edu This technique offers a powerful combination of chromatographic separation and highly sensitive and specific mass spectrometric detection, making it ideal for analyzing complex biological samples. lcms.cz The primary advantage of LC-MS/MS over other methods is its ability to separate 17,18-DiHETE from its isomers and quantify it with high accuracy, often without the need for chemical derivatization. mdpi.comsemanticscholar.org

Reversed-phase liquid chromatography is commonly used, where the separation is based on the hydrophobicity of the analytes. universiteitleiden.nl Various columns and mobile phase gradients have been developed to achieve optimal separation of a wide range of lipid mediators, including 17,18-DiHETE, in a single analytical run. universiteitleiden.nlnih.gov The use of ultra-high performance liquid chromatography (UHPLC) can further enhance resolution and reduce run times. nih.gov

For detection, electrospray ionization (ESI) in the negative ion mode is typically employed, as the carboxyl group of 17,18-DiHETE is readily deprotonated. universiteitleiden.nl Tandem mass spectrometry then allows for the selection of a specific precursor ion (the deprotonated molecule [M-H]⁻) and its fragmentation to produce characteristic product ions, a process that confers high specificity. semanticscholar.org

Table 1: Exemplary LC-MS/MS Parameters for 17,18-DiHETE Analysis

ParameterDescriptionReference
ChromatographyReversed-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) nih.gov
ColumnC18-based columns are frequently used for separation. universiteitleiden.nlnih.gov
Ionization ModeNegative Electrospray Ionization (ESI-) universiteitleiden.nl
Precursor Ion (m/z)335.2 / 335.3 universiteitleiden.nlcuni.cz
Product Ion (m/z)247.2 universiteitleiden.nlcuni.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) represents an older, yet still viable, technique for the analysis of fatty acids and their metabolites. However, for non-volatile compounds like 17,18-DiHETE, chemical derivatization is a mandatory step to increase their volatility and thermal stability. restek.com This typically involves the conversion of carboxylic acid and hydroxyl functional groups into more volatile esters and ethers, for example, through silylation to form trimethylsilyl (TMS) derivatives. restek.com

While GC offers excellent chromatographic resolution, the derivatization process can be time-consuming and introduce potential sources of error or side products that may complicate analysis. restek.com After derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase before detection by the mass spectrometer. Electron ionization (EI) is a common ionization technique in GC-MS, which can lead to extensive fragmentation, providing detailed structural information but sometimes reducing the abundance of the molecular ion. In some studies, 17,18-DiHETE has been identified using GC-MS following initial purification by high-performance liquid chromatography (HPLC). caymanchem.com

Table 2: Derivatization Agents for GC-MS Analysis of Hydroxylated Fatty Acids

Derivatization AgentAbbreviationTarget Functional GroupReference
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-COOH, -OH
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-COOH, -OH restek.com
Boron trifluoride-methanolBF₃-MeOH-COOH (forms FAMEs) mdpi.com

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for absolute quantification in mass spectrometry. cdc.govepa.gov This method involves adding a known amount of a stable, isotopically labeled internal standard of the analyte—in this case, a deuterated or ¹³C-labeled 17,18-DiHETE—to the sample at the earliest stage of preparation. cdc.gov

The key principle of IDMS is that the isotopically labeled standard behaves almost identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization (if any), and ionization. cdc.gov Therefore, any sample loss or variation in instrument response will affect both the analyte and the standard equally. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the internal standard, a highly accurate and precise determination of the absolute concentration of 17,18-DiHETE can be achieved, independent of matrix effects or extraction efficiency. epa.govnih.gov This approach is frequently integrated into LC-MS/MS and GC-MS methodologies to ensure the reliability of quantitative data. uni-wuppertal.de

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry (MS/MS), particularly with triple quadrupole instruments, for targeted quantification. universiteitleiden.nllcms.cz In an MRM experiment, the first quadrupole is set to select the precursor ion of 17,18-DiHETE (e.g., m/z 335.2). This selected ion is then fragmented in the collision cell, and the third quadrupole is set to monitor only a specific, characteristic product ion (e.g., m/z 247.2). universiteitleiden.nlcuni.cz

This "transition" from a specific precursor ion to a specific product ion is highly characteristic of the target analyte, effectively filtering out background noise and interferences from other compounds in the matrix. nih.gov For enhanced confidence in identification, multiple MRM transitions can be monitored for a single compound. lcms.cz The high signal-to-noise ratio achieved with MRM allows for the detection and quantification of 17,18-DiHETE at very low concentrations in complex biological samples. universiteitleiden.nl Dynamic or scheduled MRM is an advanced application where the instrument only monitors for specific transitions when the analyte is expected to elute from the chromatography column, optimizing the sensitivity and allowing for the analysis of a large number of compounds in a single run. universiteitleiden.nl

Table 3: Common MRM Transitions for DiHETE Isomers

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
17,18-DiHETE335.2247.2 universiteitleiden.nlcuni.cz
14,15-DiHETE335.2207.1 mdpi.com
11,12-DiHETE335.2167.1 mdpi.com
8,9-DiHETE335.2155.1 mdpi.com
5,6-DiHETE335.2115.1 universiteitleiden.nl

Immunoassays and Enzyme-Linked Immunosorbent Assays (ELISA) for 17,18-DiHETE (Considerations on specificity for isomers)

Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA), are methods based on the specific recognition of an antigen by an antibody. caymanchem.com While these assays can be highly sensitive and are often used for high-throughput screening, their application to small lipid molecules like 17,18-DiHETE is challenging. mdpi.com A significant concern is the specificity of the antibodies, particularly their ability to distinguish between different positional isomers of DiHETE (e.g., 17,18-DiHETE vs. 14,15-DiHETE or 5,6-DiHETE). mdpi.comuni-wuppertal.de

Due to the high structural similarity among oxylipin isomers, there is a substantial risk of antibody cross-reactivity. ub.edumdpi.com An antibody raised against one isomer may bind to other isomers, leading to an overestimation of the target analyte's concentration and a lack of specificity. uni-wuppertal.de For example, it has been reported that an ELISA kit for Lipoxin A₄, another eicosanoid, shows cross-reactivity with 5,6-DiHETE. uni-wuppertal.de Given that the various DiHETE isomers may have different or even opposing biological functions, this lack of specificity is a major limitation. Consequently, while ELISA kits may be commercially available, their results should be interpreted with caution and ideally be confirmed by a more specific method like LC-MS/MS. mdpi.com

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a fundamental technique in pharmacology used to characterize the interaction between a ligand and its receptor. nih.govnumberanalytics.com These assays typically involve incubating a radiolabeled ligand with a tissue preparation, cell membrane, or purified receptor and then measuring the amount of bound radioactivity to determine binding affinity (Kd) and receptor density (Bmax). epa.gov

While 17,18-DiHETE is known to be a metabolite of the cytochrome P450 pathway and has demonstrated biological activities, suggesting it may interact with specific cellular targets or receptors, there is a notable lack of published research specifically employing radioligand binding assays to study these interactions. caymanchem.comnih.govresearchgate.net The synthesis of a radiolabeled version of 17,18-DiHETE would be a prerequisite for such studies. Currently, the specific receptors for 17,18-DiHETE have not been fully characterized, and thus, direct receptor binding studies using this technique are not commonly reported in the literature.

Advanced Imaging Techniques for Spatiotemporal Localization

Understanding the spatial distribution of 17,18-DiHETE within tissues can provide critical insights into its localized production and sites of action. Mass Spectrometry Imaging (MSI) is an advanced technique that allows for the visualization of the distribution of hundreds of molecules, including lipids, directly from a thin slice of tissue without the need for labels. waters.com

In an MSI experiment, a laser or an ion beam is rastered across the surface of a tissue section, desorbing and ionizing molecules at each point. The mass spectrometer then analyzes the ions from each location, generating a mass spectrum for every pixel of the image. This allows for the creation of ion density maps that show the spatial localization of specific molecules, such as 17,18-DiHETE, within the tissue's morphological context. waters.comshimadzu.com For instance, imaging mass spectrometry has been used to show increased levels of eicosapentaenoic acid (EPA) and its metabolites in the lamina propria of the intestine in mice fed an EPA-rich diet. researchgate.net This powerful technique holds significant promise for elucidating the precise cellular and anatomical regions where 17,18-DiHETE is synthesized and exerts its effects. researchgate.net

Synthetic Methodologies for ± 17,18 Dihete and Its Analogues

Total Synthesis Approaches to Racemic 17,18-DiHETE

The most direct and common synthetic route to racemic (±)17,18-DiHETE involves a two-step process starting from the readily available precursor, eicosapentaenoic acid (EPA). This approach is favored for its efficiency in producing the racemic mixture for initial biological screening and as a reference standard.

The first step is the non-stereoselective epoxidation of the C17-C18 double bond of EPA. This is typically achieved using standard chemical epoxidizing agents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), which attack the alkene to form a racemic mixture of the two epoxide enantiomers, (17R,18S)-EEQ and (17S,18R)-EEQ.

The second step is the hydrolysis of the epoxide ring in the resulting (±)17,18-EEQ. This can be accomplished under either acidic or basic conditions, or enzymatically, to open the three-membered ring and form the vicinal diol. This hydrolysis yields (±)17,18-DiHETE, a mixture of the (17R,18R)- and (17S,18S)-DiHETE enantiomers. wikipedia.org

Table 1: General Scheme for Racemic (±)17,18-DiHETE Synthesis

StepReactantKey Reagent(s)Product
1. EpoxidationEicosapentaenoic Acid (EPA)Peroxy Acid (e.g., m-CPBA)(±)17,18-Epoxyeicosatetraenoic Acid ((±)17,18-EEQ)
2. Hydrolysis(±)17,18-EEQH₃O⁺ or OH⁻(±)17,18-Dihydroxyeicosatetraenoic Acid ((±)17,18-DiHETE)

Stereoselective Synthesis of Individual 17,18-DiHETE Enantiomers

The biological activities of lipid mediators are often highly stereospecific. Therefore, access to individual enantiomers of 17,18-DiHETE is critical for elucidating their precise physiological functions. The synthesis of enantiomerically pure DiHETEs is primarily achieved through the stereoselective synthesis of their epoxide precursors, the 17,18-EEQ enantiomers.

Enzymatic epoxidation of EPA is the most effective method for producing specific 17,18-EEQ enantiomers. Different isoforms of cytochrome P450 (CYP) enzymes exhibit distinct regio- and stereoselectivity. For instance, studies have shown that human CYP1A2 metabolizes EPA to predominantly form the 17(R),18(S)-EEQ enantiomer. researchgate.netresearchgate.net In contrast, the bacterial enzyme cytochrome P450 BM-3 from Bacillus megaterium is highly selective for producing the 17(S),18(R)-EEQ enantiomer. researchgate.netnih.gov

Once the desired enantiomerically enriched epoxide is produced and isolated, subsequent hydrolysis yields the corresponding DiHETE enantiomer. It is important to note the stereochemical outcome of the hydrolysis: the acid-catalyzed or enzymatic hydrolysis of an epoxide typically proceeds via an Sₙ2-type mechanism, resulting in an inversion of configuration at one of the carbon centers. Thus, hydrolysis of (17R,18S)-EEQ yields (17R,18R)-DiHETE and (17S,18S)-DiHETE, while hydrolysis of (17S,18R)-EEQ also yields a mixture of the same two DiHETE enantiomers. wikipedia.org The separation of these final diastereomers can be achieved using chiral chromatography techniques.

Table 2: Stereoselective Enzymatic Synthesis of 17,18-EEQ Precursors

Enzyme SourceSubstrateKey Product Enantiomer
Human CYP1A2EPA17(R),18(S)-EEQ
Human CYP2J2EPA17(R),18(S)-EEQ
Bacillus megaterium CYP BM-3EPA17(S),18(R)-EEQ

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of chemical reactions for building carbon skeletons with the high selectivity of enzymatic transformations for introducing chiral centers. This hybrid approach is particularly powerful for producing complex, optically active molecules like the enantiomers of 17,18-DiHETE.

A prominent example is the use of cytochrome P450 BM-3 to stereoselectively epoxidize EPA, producing 17(S),18(R)-EEQ with high optical purity. nih.govd-nb.info This enzymatic product can then be readily hydrolyzed chemically to afford the corresponding diol. This method avoids the difficult and often low-yielding steps of classical asymmetric synthesis.

Another chemoenzymatic strategy involves lipoxygenases (LOX). For example, human 15-LOX can convert 18-hydroxyeicosapentaenoic acid (18-HEPE), which can be prepared chemically, into dihydroxy products, including 17,18-diHEPE (a positional isomer of 17,18-DiHETE, also known as Resolvin E3). researchgate.net This demonstrates the principle of using enzymes to perform selective oxidations on advanced, chemically-derived intermediates.

Furthermore, an alternative method for the epoxidation step involves lipase-catalyzed perhydrolysis. In this process, an immobilized lipase, such as Novozyme 435, catalyzes the formation of a peroxy acid from a simple carboxylic acid and hydrogen peroxide. This enzymatically generated peroxy acid then acts as the epoxidizing agent in the chemical reaction with EPA, offering a greener alternative to traditional chemical reagents. d-nb.info

Table 3: Examples of Chemoenzymatic Pathways

StrategyEnzymatic StepChemical StepTarget Intermediate/Product
CYP-basedEPA + CYP BM-3 → 17(S),18(R)-EEQHydrolysis of epoxide17(S),18(S)-DiHETE
LOX-based18-HEPE + 15-LOX → 17,18-diHEPEChemical synthesis of 18-HEPE precursor17,18-diHEPE (Resolvin E3)
Lipase-basedCarboxylic Acid + H₂O₂ + Lipase → Peroxy AcidEPA + Peroxy Acid → (±)17,18-EEQ(±)17,18-EEQ

Synthesis of Stable Isotope-Labeled 17,18-DiHETE for Metabolic and Quantitative Studies

Quantitative analysis of lipids in complex biological matrices relies heavily on mass spectrometry coupled with the use of stable isotope-labeled internal standards. researchgate.net The synthesis of 17,18-DiHETE labeled with heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), is essential for its accurate quantification in metabolic and lipidomic studies. caymanchem.combiomol.com

The general strategy for synthesizing labeled 17,18-DiHETE is to start with an isotopically labeled version of a suitable precursor, most commonly EPA. acs.org For example, EPA can be synthesized to contain several deuterium or ¹³C atoms at specific positions in its carbon chain. This labeled precursor is then carried through the same synthetic sequences described previously (e.g., epoxidation followed by hydrolysis). The isotopic labels are retained throughout the reaction sequence, yielding the final labeled 17,18-DiHETE.

The resulting labeled molecule is chemically identical to the endogenous compound but has a higher mass, allowing it to be distinguished and quantified separately by a mass spectrometer. When a known amount of this heavy standard is added to a biological sample, the ratio of the endogenous (light) to the standard (heavy) signal allows for precise calculation of the endogenous compound's concentration, correcting for sample loss during extraction and analysis. researchgate.net

Table 4: General Approach for Stable Isotope-Labeled Synthesis

IsotopeLabeled Precursor ExampleSynthetic RouteLabeled ProductApplication
Deuterium (D)[D₄]-Eicosapentaenoic AcidEpoxidation & Hydrolysis[D₄]-17,18-DiHETEInternal standard for GC-MS or LC-MS
Carbon-13 (¹³C)[¹³C₁₈]-Eicosapentaenoic AcidEpoxidation & Hydrolysis[¹³C₁₈]-17,18-DiHETEInternal standard for LC-MS, metabolic tracer

Design and Synthesis of Receptor Agonists, Antagonists, and Inhibitors based on 17,18-DiHETE and related epoxide structures for Research Tools

While 17,18-DiHETE is the stable hydrolysis product of 17,18-EEQ, research has shown that it is significantly less biologically active than its epoxide precursor. wikipedia.org For instance, 17,18-EEQ is an agonist for receptors like GPR40 (also known as FFAR1), an activity that is lost upon its conversion to 17,18-DiHETE. tandfonline.comdoi.org Consequently, the focus of medicinal chemistry efforts has been on the design and synthesis of analogues of the more potent 17,18-EEQ , rather than 17,18-DiHETE itself, to create stable research tools and potential therapeutics.

The natural 17,18-EEQ molecule is metabolically fragile due to its multiple double bonds (prone to oxidation) and the labile epoxide ring, which is rapidly hydrolyzed by soluble epoxide hydrolase (sEH). frontiersin.orgnih.gov Synthetic strategies aim to overcome these limitations.

Key design and synthesis strategies include:

Metabolic Stabilization: Replacing the epoxide group with bioisosteres that mimic its structure and electronic properties but are resistant to sEH-mediated hydrolysis. Examples include the synthesis of oxamide-containing analogues. nih.govresearchgate.net

Improving Pharmacokinetics: Modifying the fatty acid backbone, for instance, by reducing the number of cis-double bonds or introducing an oxygen atom (3-oxa analogues), to increase metabolic stability and oral bioavailability. frontiersin.org

Structure-Activity Relationship (SAR) Studies: Systematic synthesis of a library of analogues to probe the structural requirements for biological activity. These studies have revealed that the 17(R),18(S)-epoxide stereochemistry is crucial for certain activities, such as antiarrhythmic effects, providing a template for potent agonist design. nih.govresearchgate.net

A notable success from this research is the development of OMT-28, a chemically and metabolically robust synthetic analogue of 17,18-EEQ. It was designed based on SAR studies and features modifications to enhance its drug-like properties, leading to high oral bioavailability and progression into clinical trials. nih.gov

Table 5: Strategies for the Design of 17,18-EEQ Analogues

Challenge with Native 17,18-EEQSynthetic StrategyExample of ModificationResulting Analogue Property
sEH Hydrolysis of EpoxideEpoxide Bioisostere ReplacementReplace epoxide with an oxamide (B166460) groupsEH Resistance
Oxidative InstabilityReduction of Double BondsHydrogenate specific double bonds in the polyene chainIncreased Chemical Stability
Poor PharmacokineticsBackbone ModificationIntroduction of a 3-oxa groupImproved Metabolic Stability & Bioavailability

Emergent Forschungsgebiete Und Zukunftsperspektiven in Der 17,18 Dihete Biologie

Die Erforschung von (+/-)17,18-Dihydroxyeicosatetraensäure (17,18-DiHETE), einem Dihydroxy-Metaboliten der Eicosapentaensäure (EPA), der über den Cytochrom-P450 (CYP)- und löslichen Epoxidhydrolase (sEH)-Weg gebildet wird, hat in den letzten Jahren an Dynamik gewonnen. Während sein Vorläufer, 17,18-Epoxyeicosatetraensäure (17,18-EpETE), für seine entzündungshemmenden und antiallergischen Eigenschaften bekannt ist, bleibt die biologische Rolle von 17,18-DiHETE komplex und weniger klar definiert. Neue Technologien und Forschungsansätze eröffnen neue Wege, um die Feinheiten seiner Funktion zu entschlüsseln.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.